molecular formula C20H20N6O6 B1664211 8-Deazafolic acid CAS No. 51989-25-4

8-Deazafolic acid

Cat. No. B1664211
CAS RN: 51989-25-4
M. Wt: 440.4 g/mol
InChI Key: PEIIBFVUZRSFNO-AWEZNQCLSA-N
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Description

8-Deazafolic acid is a potent inhibitor of the folate-dependent bacteria, Streptococcus faecium (ATCC 8043) and Lactobacillus casei (ATCC 7469), and to have activity against lymphoid leukemia L1210 in mice.

Scientific Research Applications

Inhibition of Folate-Dependent Bacteria and Antitumor Activity

8-Deazafolic acid has demonstrated significant inhibition of folate-dependent bacteria such as Streptococcus faecium and Lactobacillus casei. It also exhibited activity against lymphoid leukemia L1210 in mice. This showcases its potential in antimicrobial and anticancer applications (Temple et al., 1981).

Inhibition of Thymidylate Synthetase

Quinazoline analogs of 8-deazafolic acid, particularly modifications at position 10, have been effective inhibitors of thymidylate synthetase from various sources, indicating their therapeutic potential in cancer treatment. Preliminary testing showed marginal activity against L1210 leukemia in mice (Oatis & Hynes, 1977).

Potential as a Multisubstrate Analogue Inhibitor

The synthesis of an 8-deazafolate analogue has been described, focusing on its role as an inhibitor of thymidylate synthetase derived from human tumor cells. This analogue demonstrated potent inhibition, suggesting its utility in targeted cancer therapies (Srinivasan et al., 1984).

Impact on Drug Transport and Growth Inhibition

A study on antifolate compounds, including 8-deazafolic acid, explored their transport properties and growth-inhibitory potential in vitro. The research provided insights into the molecular-structure correlates of biological activity, which can be crucial in the design and development of new antifolate drugs (Westerhof et al., 1995).

Role in Antitumor Activity of Analogues

Synthesis of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues, which are potent growth inhibitors against leukemic cells and exhibit substantial antitumor activity, highlighted the relevance of 8-deazafolic acid derivatives in cancer research (Taylor et al., 1989).

Cofactor Specificity in Enzyme Studies

Investigations into the cofactor specificity of enzymes using 8-deazafolate analogues revealed their utility in biochemical research, particularly in understanding enzyme mechanisms and interactions (Smith et al., 1981).

properties

CAS RN

51989-25-4

Product Name

8-Deazafolic acid

Molecular Formula

C20H20N6O6

Molecular Weight

440.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H20N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-6,14,22H,7-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t14-/m0/s1

InChI Key

PEIIBFVUZRSFNO-AWEZNQCLSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)NC(=NC3=O)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)N=C(NC3=O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)NC(=NC3=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8-Deazafolic acid;  NSC 173522;  NSC-173522;  NSC173522; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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